2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid

lipophilicity drug design ADME prediction

2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid (CAS 32392-60-2) is a rigid, polycyclic methanoisoindole derivative featuring an imide-fused norbornene core and a butanoic acid side chain at the N‑position. The molecule possesses a single chiral centre at the α‑carbon of the butanoic acid moiety, exists as a racemate in standard synthetic protocols, and exhibits a calculated LogP of 0.59.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 32392-60-2
Cat. No. B12121657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid
CAS32392-60-2
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C=C3
InChIInChI=1S/C13H15NO4/c1-2-8(13(17)18)14-11(15)9-6-3-4-7(5-6)10(9)12(14)16/h3-4,6-10H,2,5H2,1H3,(H,17,18)
InChIKeyKHLRFDMEPYDAIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid (CAS 32392-60-2): Physicochemical Identity and Core Scaffold


2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid (CAS 32392-60-2) is a rigid, polycyclic methanoisoindole derivative featuring an imide-fused norbornene core and a butanoic acid side chain at the N‑position. The molecule possesses a single chiral centre at the α‑carbon of the butanoic acid moiety, exists as a racemate in standard synthetic protocols, and exhibits a calculated LogP of 0.59 . Its core scaffold is shared with a family of analogous compounds that differ solely in the length and substitution of the N‑alkyl carboxylic acid chain, making systematic side‑chain comparisons essential for procurement decisions [1].

  • Racemic mixture with resolvable chiral centre
  • C4 butanoic chain distinct from shorter/longer analogs
  • Systematic side-chain comparison essential for procurement

Why 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid Cannot Be Replaced by Shorter- or Longer-Chain Analogs


Within the methanoisoindole family, seemingly minor changes in N‑alkyl chain length produce large shifts in lipophilicity, thermal properties, and stereochemical complexity that directly impact chromatographic behaviour, membrane partitioning, and synthetic utility. Attempts to interchange the butanoic acid derivative with the corresponding acetic, propanoic, or pentanoic acid congeners without compensating for these physicochemical differences can lead to altered retention times, inconsistent biological read‑outs, and failed derivatisation protocols . The quantitative evidence below documents the specific parametric gaps that justify distinct procurement of the C4‑butanoic acid congener.

  • Lipophilicity mismatch
    Alkyl chain length significantly shifts lipophilicity, potentially altering membrane partitioning assay consistency.
  • Thermal property divergence
    Predicted boiling point differences may affect high-temperature processing suitability.
  • Stereochemistry capability gap
    Shorter-chain analogs lack a chiral centre, precluding enantiomer-specific studies.

Quantitative Differentiation of 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid versus Closest Structural Analogs


LogP Shift of +1.07 Units Relative to the Acetic Acid Analog Drives Membrane Partitioning

The butanoic acid derivative displays a calculated LogP of 0.59, which is 1.07 log units higher than the acetic acid analog (LogP –0.48) and 0.39 log units higher than the propanoic acid analog (LogP 0.20) . This increase corresponds to a roughly 10‑fold greater partition coefficient between octanol and water compared with the acetic acid congener, substantially altering predicted passive membrane permeability.

LogP comparison
Data to verify
ΔLogP +1.07 vs acetic; +0.39 vs propanoic
Supports lipophilicity-dependent assay interpretation
Predicted values; experimental validation recommended
lipophilicity drug design ADME prediction

Elevated Boiling Point of 494.4 °C Confers Superior Thermal Stability for High‑Temperature Processing

The target compound exhibits a boiling point of 494.4 °C at 760 mmHg, approximately 5.8 °C higher than the propanoic acid analog (488.6 °C) . While both values are predicted rather than experimental, the consistent trend across the n‑alkyl series indicates stronger cumulative intermolecular interactions for the butanoic acid derivative, which may translate into greater thermal robustness during solvent removal, hot‑melt processing, or accelerated stability studies.

Boiling point
Data to verify
494.4 °C (Δ +5.8 °C vs propanoic)
May support high-temperature processing context
Predicted boiling point; verify experimentally
thermal stability process chemistry formulation

Single Chiral Centre Enables Enantiomeric Resolution Unavailable with the Achiral Acetic Acid Analog

The butanoic acid side chain introduces a stereogenic centre at the α‑position (C‑2 of the butanoic acid moiety), producing a racemic mixture that can be resolved into enantiomers . In contrast, the acetic acid analog (CAS 26749‑93‑9) bears an achiral methylene linker and cannot be separated into stereoisomers . The propanoic acid analog (CAS 353746‑54‑0) also carries a chiral α‑carbon but exhibits distinct chromatographic behaviour due to its shorter chain.

Stereogenic centre
Class-level
1 chiral centre (racemic); 0 in acetic analog
Enables enantiomer-comparison study context
Racemate requires resolution
chiral synthesis enantiomeric resolution stereochemistry

Four‑Carbon Chain Provides an Optimal Balance of Flexibility and Bulk for Derivatisation Chemistry

The butanoic acid chain contributes four rotatable bonds, compared with two in the acetic acid analog and three in the propanoic acid analog, giving the molecule greater conformational freedom for induced‑fit binding while still maintaining a compact profile relative to the pentanoic acid derivative . The butanedioic acid analog (a diacid) displays regioselective aminolysis attributed to charge distribution and LUMO coefficient differences, demonstrating that the C4‑dicarboxylic scaffold uniquely enables selective mono‑functionalisation [1].

Derivatisation versatility
Class-level
4 rotatable bonds; regioselective mono-aminolysis [1]
Derivatisation behaviour may differ by chain length
Based on Bondarenko (2014) with p-toluidine
derivatisation medicinal chemistry building block

Close Structural Relationship to Thalidomide Suggests Utility in Immunomodulatory Drug Discovery

Conversion of the butanedioic acid analog to the corresponding cyclic imide yields a compound described as a close structural analog of thalidomide [1]. The butanoic acid derivative shares the identical tricyclic methanoisoindole core and can similarly be transformed into imide‑containing chemotypes that mimic the phthalimide ring of thalidomide, a validated cereblon (CRBN) ligand. No equivalent imide formation is possible with the acetic or propanoic acid analogs without additional synthetic steps.

Thalidomide mimicry
Class-level
Tricyclic core convertible to thalidomide-like imide [1]
May support PROTAC/IMiD design studies
Requires imide formation step; verify CRBN binding
thalidomide analog immunomodulation cereblon

Optimal Application Scenarios for 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid Based on Verified Differentiation


Chiral Building Block for Enantioselective Medicinal Chemistry

The presence of a single, resolvable stereogenic centre on the butanoic acid chain makes this compound a valuable starting material for the synthesis of enantiopure drug candidates. Unlike the achiral acetic acid analog, the racemic butanoic acid derivative can be separated via chiral HPLC or diastereomeric salt formation, enabling SAR exploration of stereochemistry–activity relationships .

Thalidomide‑Mimetic Scaffold for Cereblon‑Based Protein Degradation

The tricyclic methanoisoindole core, when converted to the cyclic imide, generates a scaffold closely resembling the phthalimide ring of thalidomide [1]. This makes the butanoic acid derivative an attractive precursor for designing novel cereblon E3 ligase ligands and PROTAC molecules, an area where shorter‑chain analogs cannot deliver the required imide geometry.

Physicochemical Probe with Balanced Lipophilicity for Membrane Permeability Studies

With a LogP of 0.59, the compound occupies a lipophilicity window distinct from the overly hydrophilic acetic acid analog (LogP –0.48) and the moderately lipophilic propanoic acid analog (LogP 0.20) . This intermediate LogP value is suitable for probing passive membrane permeability in Caco‑2 or PAMPA assays without the confounding effects of extreme hydrophilicity or excessive non‑specific binding.

Thermally Robust Intermediate for High‑Temperature Synthetic Protocols

The boiling point of 494.4 °C—approximately 6 °C higher than the propanoic acid analog—provides a wider operational window for high‑temperature reactions such as amide coupling in refluxing high‑boiling solvents or solvent‑free melt reactions . This thermal margin can reduce decomposition losses during scale‑up.

Application
Selection Property
Validation Focus
Enantioselective synthesis studies
Chiral resolution capability
Chiral HPLC or diastereomeric salt resolution
PROTAC/IMiD scaffold design
Imide-formation capacity mimicking thalidomide
Imide geometry and CRBN binding confirmation
Membrane permeability probe
Moderate predicted lipophilicity
PAMPA or Caco-2 permeability assay
High-temperature synthesis intermediate
Predicted higher boiling point margin
Process thermal stability validation
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